7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenyl acetonitrile using hydrogen in the presence of a catalyst.
Cyclization: The intermediate is then subjected to cyclization reactions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another compound with a similar phenethylamine backbone but different substituents.
Uniqueness
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This uniqueness contributes to its diverse range of applications and potential biological activity.
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-25-22(29)15-13-16-21(26-19-6-4-5-10-27(19)23(16)30)28(20(15)24)11-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,10,12-13,24H,9,11H2,1-3H3,(H,25,29) |
InChI Key |
UTEAHUKHISXGIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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